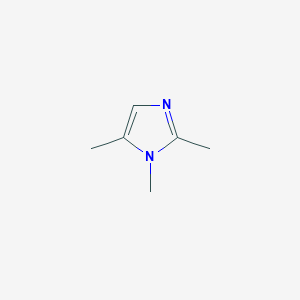

1,2,5-Trimethyl-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,5-trimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-7-6(2)8(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQSMXWTBRYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,5 Trimethyl 1h Imidazole and Its Derivatives

Regioselective Approaches to 1,2,5-Trisubstituted 1H-Imidazoles

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted imidazoles. Several methods have been developed to control the placement of substituents on the imidazole (B134444) core, affording specific isomers like the 1,2,5-trisubstituted pattern.

Strategies Utilizing N-Monosubstituted Amidines and 2-Halo-3-alkoxy-2-propenals

A highly regioselective method for synthesizing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. This approach demonstrates excellent control over the regiochemical outcome, with ratios of the desired 1,2,5-isomer to the 1,2,4-isomer ranging from 85:15 to a completely selective 100:0. acs.org This methodology can also be extended to the synthesis of imidazole-5-nitriles by using 2-bromo-3-methoxy-2-propenenitrile as a starting material, which reacts with N-monosubstituted amidines with similar success. acs.org

Metal-Free Conditions for 1,2,5-Trisubstituted Imidazole Formation

The development of metal-free synthetic routes is a key area of green chemistry. A notable metal-free approach for synthesizing 1,2,5-trisubstituted imidazoles is a Brønsted acid-catalyzed multicomponent reaction. acs.orgacs.org This method utilizes readily available starting materials: vinyl azides, aromatic aldehydes, and aromatic amines. acs.org The reaction proceeds efficiently without generating toxic waste, offering an attractive alternative to metal-catalyzed processes. acs.org The reaction demonstrates high functional group compatibility, tolerating both electron-donating and electron-withdrawing groups on the aromatic aldehydes. acs.org

Table 1: Examples of 1,2,5-Trisubstituted Imidazoles Synthesized under Metal-Free Conditions

| Product | Amine | Aldehyde | Yield (%) |

|---|---|---|---|

| 1,2-Bis(4-Methoxyphenyl)-5-phenyl-1H-imidazole | 4-Methoxyaniline | 4-Methoxybenzaldehyde | 71% acs.org |

| 1-(Naphthalen-1-yl)-2,5-diphenyl-1H-imidazole | Naphthalen-1-amine | Benzaldehyde | 70% acs.org |

| 2,5-Diphenyl-1-(4-(trifluoromethyl)phenyl)-1H-imidazole | 4-(Trifluoromethyl)aniline | Benzaldehyde | 77% acs.org |

| 2-(4-Bromophenyl)-5-phenyl-1-(p-tolyl)-1H-imidazole | 4-Methylaniline | 4-Bromobenzaldehyde | 75% acs.org |

Radziszewski Synthesis Modifications for 1,4,5-Trisubstituted Imidazoles

The Radziszewski synthesis, first reported in 1882, is a classical method for preparing imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.comwikipedia.org Modifications of this reaction are widely used to produce various substituted imidazoles. One such modification involves the reaction of primary amines with α-diketones and N-(benzotriazol-1-ylmethyl)amine (Betmip), which acts as a convenient source for the C-2 carbon. This one-pot reaction provides good yields of 1,4,5-trisubstituted imidazoles. clockss.org It is important to note that this specific modification leads to the 1,4,5-substitution pattern, a different regioisomer from the 1,2,5-trimethyl-1H-imidazole. The reaction is successful with various primary aliphatic amines and α-diketones like benzil and phenanthrenequinone. clockss.org

Catalytic Synthesis Protocols

Catalysis offers powerful tools for the efficient construction of complex molecules like substituted imidazoles. Both metal-based and organocatalytic systems have been developed.

Copper-Catalyzed Decarboxylative Coupling Reactions

Copper-catalyzed reactions are versatile for forming carbon-nitrogen and carbon-carbon bonds. A tandem Palladium/Copper-catalyzed intermolecular cross-coupling cascade has been developed for the synthesis of complex N-fused imidazoles. acs.org While this specific example leads to more complex fused systems, the underlying principle of copper-catalyzed decarboxylation is a powerful tool. In this process, a copper(I) catalyst reacts with a carboxylic acid to form an organocuprate species, which then participates in subsequent coupling reactions. acs.orgnih.gov This strategy has been employed in various decarboxylative functionalizations, though direct application to simple 1,2,5-trisubstituted imidazoles from corresponding carboxylic acid precursors is an area for further exploration. nih.gov Another copper-catalyzed method involves a three-component reaction of a 1,2-diketone (like benzil), an aldehyde, and ammonium acetate to produce 2,4,5-trisubstituted imidazoles in high yields. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Protocols

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. upenn.edu Imidazolium (B1220033) salts are common precursors to NHCs. rsc.org The development of new chiral and achiral imidazolium and triazolium salts has expanded the scope of NHC-catalyzed reactions, allowing for novel transformations with high reactivity and selectivity. upenn.edu While NHCs are widely used as ligands in metal catalysis and as organocatalysts for reactions like benzoin condensation, their direct application in catalyzing the formation of the 1,2,5-trisubstituted imidazole ring itself is a more specialized area. However, their role as powerful nucleophilic catalysts suggests potential for developing novel cyclization strategies. upenn.edu The synthesis of functionalized NHC precursors, such as N-mesityl substituted chiral imidazolium salts, allows for direct comparisons of reactivity between different classes of NHCs and opens new avenues for catalyst design. nih.gov

Transition-Metal-Free Coupling Reactions

The synthesis of substituted imidazoles without the use of transition metals represents a significant advancement in green chemistry. One notable approach involves the base-mediated deaminative coupling of benzylamines and nitriles, which yields 2,4,5-trisubstituted imidazoles in a single step with the liberation of ammonia rsc.org. This method offers a practical route to valuable imidazole derivatives from readily available starting materials rsc.org.

Another strategy in this category is the C–H/C–Li coupling reaction between 2H-imidazole 1-oxides and pentafluorophenyllithium. This reaction proceeds via a nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position of the imidazole N-oxide nih.govresearchgate.net. This methodology is particularly useful for synthesizing bioactive imidazole compounds that contain polyfluoroaryl moieties nih.govbeilstein-journals.org. Additionally, metal-free C–H/C–H coupling reactions have been developed between 2H-imidazole 1-oxides and polyphenols nih.govresearchgate.net.

| Reaction Type | Reactants | Key Features | Product |

| Deaminative Coupling | Benzylamines, Nitriles | Base-mediated, Ammonia liberation | 2,4,5-Trisubstituted imidazoles rsc.org |

| SNH Coupling | 2H-imidazole 1-oxides, Pentafluorophenyllithium | Nucleophilic substitution of H-atom at C-5 | 5-(Perfluoroaryl)-2H-imidazoles nih.govresearchgate.netbeilstein-journals.org |

| C–H/C–H Coupling | 2H-imidazole 1-oxides, Polyphenols | Metal-free conditions | Polyphenol-substituted imidazoles nih.govresearchgate.net |

Nickel Catalyst in Cyclization Methods

Nickel catalysis provides an efficient means for the cyclization of precursors to form the imidazole ring. A notable example is the nickel-catalyzed cyclization of amido-nitriles to produce 2,4-disubstituted NH-imidazoles rsc.org. This reaction proceeds under mild conditions and is tolerant of a variety of functional groups, including aryl halides and both aromatic and saturated heterocycles. The proposed mechanism involves a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the final imidazole product in yields ranging from poor to excellent rsc.org.

While nickel is also used for the functionalization of existing imidazole rings through C-H arylation and alkenylation, its role in the primary cyclization step is crucial for building the core heterocyclic structure from acyclic precursors nih.govrsc.org. Catalyst-controlled methods are also being developed to facilitate specific cyclization pathways, such as the endo-selective C-H cyclization of benzimidazoles with alkenes, highlighting the importance of ligand and base selection in directing the reaction outcome acs.org.

Ultrasonic Irradiation Approaches in Imidazole Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, offers several advantages, including enhanced reaction rates, improved yields, and milder reaction conditions, aligning with the principles of green chemistry mdpi.comnih.govdntb.gov.ua. The synthesis of imidazole derivatives has significantly benefited from this technique nih.govresearchgate.net.

Ultrasound-assisted protocols have been successfully applied to multicomponent reactions for synthesizing highly substituted imidazoles. For instance, the one-pot, four-component condensation of an aldehyde, benzil, ammonium acetate, and a primary aromatic amine can be efficiently carried out in ethanol (B145695) under ultrasonic irradiation to produce 1,2,4,5-tetrasubstituted imidazoles researchgate.net. The use of nanocrystalline catalysts, such as magnesium aluminate (MgAl₂O₄), in conjunction with ultrasound further enhances the efficiency of these reactions researchgate.net. Similarly, magnetic nanoparticles (Fe₃O₄) have been employed as highly efficient catalysts for the synthesis of 2,4,5-trisubstituted imidazoles under ultrasonic conditions mdpi.com. These methods are characterized by high yields, short reaction times, and operational simplicity mdpi.comresearchgate.net.

| Reaction | Catalyst | Key Advantages of Ultrasound |

| Four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles | Nanocrystalline MgAl₂O₄ | High yields, Short reaction times, Mild conditions researchgate.net |

| Three-component synthesis of 2,4,5-trisubstituted imidazoles | Magnetic Fe₃O₄ nanoparticles | High efficiency, Simple work-up mdpi.com |

| Phillips–Ladenburg benzimidazole synthesis | Meglumine | Green catalyst, Higher yields, Production efficiency mdpi.com |

Synthesis via Imidazole N-Oxide Precursors

Imidazole N-oxides are versatile and valuable precursors for the synthesis of a wide array of functionalized imidazole derivatives nih.govbeilstein-journals.orgnih.gov. Their unique reactivity allows for transformations that are often difficult to achieve with the parent imidazole.

Functionalization and Transformations of Imidazole N-Oxides

The N-oxide functional group activates the imidazole ring, enabling various transformations. A key reaction is deoxygenative functionalization. For example, 2-unsubstituted imidazole N-oxides can undergo deoxygenative chlorination at the C-2 position using oxalyl chloride under solvent- and metal-free conditions, providing pharmacologically important 2-chloroimidazoles in excellent yields nih.govbeilstein-journals.org. Another method involves using tosyl halides (TsHal) as halogen donors for deoxygenative nucleophilic halogenation beilstein-journals.org.

Furthermore, imidazole N-oxides can participate in multicomponent reactions and cycloadditions. They can react with reagents like ethyl cyanoacetate to produce ethyl 2-cyano-2-(1,3-dihydro-2H-imidazole-2-ylidene)acetate derivatives in yields ranging from 30-86%, depending on the substituents nih.govresearchgate.netbeilstein-journals.org.

| Transformation | Reagent(s) | Position of Functionalization |

| Deoxygenative Chlorination | Oxalyl chloride, Triethylamine | C-2 nih.govbeilstein-journals.org |

| Deoxygenative Halogenation | Tosyl halide (TsHal), Pyridine | C-2 beilstein-journals.org |

| C-H/C-Li Coupling | Pentafluorophenyllithium | C-5 nih.govresearchgate.net |

| Cycloaddition | Ethyl cyanoacetate | C-2 nih.govresearchgate.net |

One-Pot Telescoping Reactions for Substituted Imidazoles

One-pot telescoping reactions, where sequential transformations occur in a single reaction vessel without the isolation of intermediates, offer an efficient and resource-sparing approach to complex molecules. Imidazole N-oxides are excellent starting materials for such processes mdpi.com.

A prime example is the synthesis of fully substituted 1,4,5-aryl/alkyl 2-trifluoromethylsulfanyl-imidazoles. This is achieved through a two-step, one-pot protocol starting from readily available 2-unsubstituted imidazole N-oxides nih.govacs.org. The process involves an initial "sulfur transfer reaction" followed by an electrophilic trifluoromethylation using a Togni reagent, providing the target products in high yields, often exceeding 80% nih.govacs.org.

Another one-pot telescopic approach allows for the preparation of enolizable imidazole-2-thiones. This synthesis begins with the formation of the imidazole N-oxide from a benzylamine and diacetyl monoxime, followed by a sulfur-transfer reaction to yield the final product mdpi.com.

Alkylation and Derivatization Strategies

N-alkylation of the imidazole ring is a common and important derivatization strategy to modify the compound's properties and to synthesize specific target molecules, including those with enhanced biological activity nih.gov. Various methods have been developed to achieve N-alkylation efficiently.

A straightforward approach involves the reaction of imidazoles with alkyl halides in the presence of a base. For instance, using potassium hydroxide impregnated on alumina allows for N-alkylation under mild conditions, yielding N-alkyl imidazole derivatives in good yields ciac.jl.cn. Another effective method is solid-liquid phase transfer catalysis (PTC) in the absence of a solvent, which provides a general and selective route for N-alkylation while avoiding the formation of quaternized imidazolium salts researchgate.net.

Metal catalyst-free N-allylation and alkylation can be achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. This protocol allows for a highly regioselective N-nucleophilic allylic substitution, affording N-substituted imidazole derivatives in good yields without the need for catalysts or additives beilstein-journals.org. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl and allyl groups onto the imidazole nitrogen atom.

| Method | Alkylating Agent | Catalyst/Base | Key Features |

| Base-supported | Alkyl halides | KOH/Al₂O₃ | Mild conditions, Good yields ciac.jl.cn |

| Phase Transfer Catalysis (PTC) | Alkyl halides | K₂CO₃ / TDA-1 | Solvent-free, High yields, Selective N-alkylation researchgate.net |

| Catalyst-free Substitution | Morita–Baylis–Hillman (MBH) alcohols/acetates | None | Highly α-regioselective, No additives required beilstein-journals.org |

N-Alkylation Methods for Imidazole Derivatives

N-alkylation is a fundamental method for the synthesis of N-substituted imidazole derivatives. This process involves the introduction of an alkyl group onto a nitrogen atom of the imidazole ring. The regioselectivity of this reaction is a critical aspect, especially for unsymmetrically substituted imidazoles, as the hydrogen atom can be located on either of the two nitrogen atoms, leading to two equivalent tautomeric forms.

A common approach to N-alkylation involves the reaction of an imidazole with an alkyl halide in the presence of a base. For instance, some N-alkyl imidazole derivatives have been prepared from imidazole and alkyl halides using potassium hydroxide impregnated on alumina. ciac.jl.cn This method offers mild reaction conditions and the potential for the supported reagent to be reused. ciac.jl.cn

Another method involves the use of carbonic esters as alkylating agents. In this process, an imidazole compound is mixed with a carbonic ester and heated in the presence of a solvent and a catalyst. google.com This approach is highlighted as a green and environmentally friendly preparation method due to the use of non-toxic or low-toxicity raw materials and the generation of few byproducts. google.com

The choice of reaction conditions, including the solvent and the nature of the alkylating agent, can significantly influence the outcome of the N-alkylation. For unsymmetrical imidazoles, the reaction can lead to a mixture of isomeric N-alkylated products. otago.ac.nz The ratio of these products is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction medium. otago.ac.nz Electron-withdrawing groups, for example, can affect the nucleophilicity of the different nitrogen atoms, thereby directing the alkylation to a specific position. otago.ac.nz

| Alkylating Agent | Catalyst/Base | Solvent | Key Features |

| Alkyl halides | Potassium hydroxide on alumina | Not specified | Mild conditions, reusable catalyst ciac.jl.cn |

| Carbonic ester | Organic tertiary amine | Aromatic hydrocarbon or dipolar aprotic solvent | Green method, high yield google.com |

| Morita–Baylis–Hillman (MBH) alcohols and acetates | None or DABCO | Toluene or Methanol | Catalyst-free for cyclic MBH adducts beilstein-journals.org |

Introduction of Functional Groups via Specific Reagents

The synthesis of derivatives of 1,2,5-Trimethyl-1H-imidazole can be achieved by introducing various functional groups onto the imidazole ring. This can be accomplished through a variety of reactions, often catalyzed by metals or promoted by specific reagents.

One-pot synthesis methods are particularly efficient for creating polysubstituted imidazoles. For example, 2,4,5-trisubstituted-1H-imidazoles can be prepared through a three-component condensation reaction of a 1,2-diketone, an aldehyde, and ammonium acetate. jipbs.com This reaction can be catalyzed by various substances, including lemon juice, which acts as a biodegradable and non-toxic biocatalyst. jipbs.com The use of different aromatic aldehydes allows for the introduction of various aryl groups at the 2-position of the imidazole ring. jipbs.com

Another approach involves the use of N-halo reagents. Trichloromelamine, for instance, can promote the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes. semanticscholar.org This method is characterized by short reaction times and high yields. semanticscholar.org

Furthermore, functionalized 1H-imidazoles can be synthesized via the denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com This acid-mediated process involves intramolecular cyclization and subsequent ring opening of the triazole to form an imidazole derivative with a substituent introduced from an alcohol solvent. mdpi.com

The direct C-H amination of arenes using aromatic N-heterocyclic radicals under photocatalytic conditions represents a modern approach to forming C-N bonds. acs.org This method can be applied to introduce aryl groups onto the nitrogen of an imidazole ring. acs.org

| Reaction Type | Key Reagents | Catalyst | Introduced Functional Group |

| Three-component condensation | Benzil, aromatic aldehyde, ammonium acetate | Lemon juice | Aryl group at C2 jipbs.com |

| Condensation | 1,2-diketone, aldehyde | Trichloromelamine | Substituents at C2, C4, and C5 semanticscholar.org |

| Denitrogenative transformation | 5-amino-1,2,3-triazole, alcohol | Acid | Alkoxy- or hydroxy-ethyl group at C2 mdpi.com |

| Photocatalytic C-H amination | N-heterocyclic pyridinium salt, arene | Iridium photocatalyst | Aryl group at N1 acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,5 Trimethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 1,2,5-trimethyl-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the three methyl groups and the lone proton on the imidazole (B134444) ring.

The chemical shifts (δ) of these protons are influenced by their local electronic environment. The proton at the C4 position of the imidazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The three methyl groups, attached to the nitrogen at position 1 (N1-CH₃), the carbon at position 2 (C2-CH₃), and the carbon at position 5 (C5-CH₃), will each produce a singlet. The precise chemical shifts of these methyl groups will differ slightly due to the varied electronic effects of their positions on the imidazole ring.

Expected ¹H NMR Data for 1,2,5-Trimethyl-1H-imidazole:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-4 | Aromatic region | Singlet | 1H |

| N1-CH₃ | Upfield region | Singlet | 3H |

| C2-CH₃ | Upfield region | Singlet | 3H |

| C5-CH₃ | Upfield region | Singlet | 3H |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1,2,5-trimethyl-1H-imidazole will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the three carbon atoms of the imidazole ring (C2, C4, and C5) and the three methyl carbons. The chemical shifts of the ring carbons will be in the downfield region, characteristic of aromatic and heteroaromatic systems. The C2 carbon, being positioned between two nitrogen atoms, is expected to have the most downfield shift. The C4 and C5 carbons will have distinct shifts, influenced by the attached methyl group at C5. The three methyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for 1,2,5-Trimethyl-1H-imidazole:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 | Downfield (aromatic) |

| C4 | Downfield (aromatic) |

| C5 | Downfield (aromatic) |

| N1-CH₃ | Upfield |

| C2-CH₃ | Upfield |

| C5-CH₃ | Upfield |

Two-Dimensional NMR Techniques (COSY, ROESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. For 1,2,5-trimethyl-1H-imidazole, these techniques would confirm the assignments made from 1D NMR and provide further structural insights.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this case, since all protons are expected to be singlets, no cross-peaks would be observed, confirming the isolated nature of each proton environment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-4 proton signal to the C4 carbon signal and each methyl proton signal to its corresponding methyl carbon signal.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show correlations between the H-4 proton and the C5-CH₃ protons, and between the N1-CH₃ and C2-CH₃ protons, confirming their spatial relationships.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 1,2,5-trimethyl-1H-imidazole is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 110.16 g/mol .

The fragmentation of the molecular ion would likely involve the loss of methyl radicals (•CH₃) and the cleavage of the imidazole ring. The stability of the imidazole ring suggests that fragmentation pathways involving the loss of substituents might be favored. Common fragmentation patterns for imidazole derivatives include the loss of HCN or methyl-substituted analogs.

Expected Mass Spectrometry Data for 1,2,5-Trimethyl-1H-imidazole:

| m/z | Possible Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| Other fragments | Resulting from ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2,5-trimethyl-1H-imidazole would display characteristic absorption bands for the C-H and C=N bonds within the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the region of 1500-1650 cm⁻¹.

C-H bending: In-plane and out-of-plane C-H bending vibrations for the ring proton and the methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

Single Crystal X-ray Diffraction for Three-Dimensional Structure

While a comprehensive, publicly available crystallographic information file (CIF) for 1,2,5-trimethyl-1H-imidazole is not readily found in major crystallographic databases, studies on closely related imidazole derivatives provide a strong basis for understanding its expected solid-state structure. For instance, analysis of other substituted imidazoles reveals a planar five-membered ring, a characteristic feature of the imidazole core. The methyl groups attached to the nitrogen and carbon atoms of the ring in 1,2,5-trimethyl-1H-imidazole would project from this plane. The precise orientation of these methyl groups and the intermolecular packing in the crystal lattice are details that would be definitively determined by a dedicated SCXRD study.

Hypothetical crystallographic data, based on typical values for related imidazole structures, are presented below to illustrate the type of information obtained from an SCXRD experiment.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for 1,2,5-Trimethyl-1H-imidazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

X-ray Photoelectron Spectroscopy for Electronic Structure and Bonding Modes

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Specific experimental XPS data for 1,2,5-trimethyl-1H-imidazole is not extensively reported in the literature. However, the principles of XPS allow for predictions of its electronic structure. The imidazole ring contains two distinct nitrogen atoms (N1 and N3 positions in the parent imidazole). In 1,2,5-trimethyl-1H-imidazole, the nitrogen at position 1 is bonded to a methyl group and two carbon atoms of the ring, while the nitrogen at position 3 is double-bonded to one carbon and single-bonded to another. These different chemical environments would result in distinct binding energies for the N 1s core electrons. Similarly, the carbon atoms in the methyl groups and the imidazole ring would also exhibit characteristic C 1s binding energies. Analysis of these binding energies would provide critical information on the charge distribution and bonding modes within the molecule.

Table 2: Expected Core-Level Binding Energies from XPS for 1,2,5-Trimethyl-1H-imidazole

| Element | Orbital | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| C | 1s | Data not available | Multiple peaks expected for methyl and ring carbons. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions within a molecule and is often used to determine the concentration of a substance.

The UV-Vis spectrum of 1,2,5-trimethyl-1H-imidazole is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the imidazole ring. The imidazole ring itself is an aromatic system with delocalized π electrons. The addition of three methyl groups, which are electron-donating, is expected to cause a slight red shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted imidazole.

Table 3: Predicted UV-Visible Absorption Data for 1,2,5-Trimethyl-1H-imidazole

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol (B145695) | Data not available | Data not available | π → π* |

Computational and Theoretical Studies of 1,2,5 Trimethyl 1h Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. nih.gov It is widely used to calculate the electronic structure and properties of imidazole (B134444) derivatives. irjweb.comresearchgate.net

A fundamental application of DFT is the determination of a molecule's equilibrium geometry. mdpi.com This process, known as geometry optimization, systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.net For 1,2,5-Trimethyl-1H-imidazole, DFT calculations, often using a basis set like 6-311++g(d,p), can predict key structural parameters. researchgate.net These calculations confirm that the optimized geometry represents a true minimum on the potential energy surface by ensuring all vibrational frequencies are positive. researchgate.net

Conformational analysis, particularly relevant for molecules with rotatable bonds, is also performed to identify the most stable conformer. nih.govresearchgate.net By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the global minimum energy structure, which is crucial for subsequent property calculations. nih.gov

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | C-N | ~1.38 Å |

| C=N | ~1.31 Å | |

| C-C | ~1.47 Å | |

| C=C | ~1.36 Å | |

| Bond Angle | C-N-C | ~108° |

| N-C-C | ~110° | |

| C-C-N | ~107° |

Note: The data in this table represents typical values for substituted imidazole rings derived from DFT calculations and is for illustrative purposes.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. nih.gov DFT calculations are a standard method for computing these orbital energies and the corresponding energy gap. schrodinger.com For the closely related isomer 2,4,5-trimethyl-1H-imidazole, the HOMO-LUMO energy gap has been calculated, providing a strong indication of its chemical reactivity. researchgate.net

| Parameter | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| Energy Gap (ΔE) | 4.48 |

Note: The data in this table is based on calculations for a closely related imidazole derivative and serves as a representative example. irjweb.com

From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity. irjweb.com These descriptors, conceptualized within DFT, provide a theoretical framework for predicting chemical behavior. Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

These parameters are instrumental in rationalizing the reactivity patterns of molecules in various chemical processes.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.29 |

| Electron Affinity (A) | -ELUMO | 1.81 |

| Chemical Hardness (η) | (I - A) / 2 | 2.24 |

| Chemical Softness (S) | 1 / (2η) | 0.22 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.65 |

Note: The values are derived from the HOMO/LUMO energies in the preceding table and are representative for trimethyl-substituted imidazoles. irjweb.com

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the theoretical investigation of reaction mechanisms, the identification of intermediate structures, and the characterization of transition states. By calculating the energy barriers associated with different pathways, chemists can predict the most likely course of a reaction. For instance, the formation of the imidazole ring itself, which can involve the condensation of a dicarbonyl compound, an aldehyde, and ammonia, is a process whose pathway and transition states can be modeled computationally. researchgate.net

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, including DFT, provide a detailed picture of the electronic structure of 1,2,5-Trimethyl-1H-imidazole. These calculations can determine the distribution of electron density across the molecule, which is fundamental to its physical and chemical properties. Techniques such as Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com The resulting map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a visual guide to the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. acadpubl.euresearchgate.net It provides a detailed understanding of charge delocalization and hyperconjugative interactions that contribute to molecular stability. acadpubl.eunih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C4-C5) | ~18-25 | n → π |

| LP (N3) | π (C2-N1) | ~20-30 | n → π |

| π (C4-C5) | π (N1-C2) | ~15-22 | π → π* |

Note: This table presents hypothetical but representative NBO interactions and stabilization energies for an imidazole ring to illustrate the concept of charge delocalization.

Molecular Docking for Ligand-Target Interactions in Chemical Systems

No specific molecular docking studies for 1,2,5-Trimethyl-1H-imidazole have been identified in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.

For imidazole derivatives in general, molecular docking studies have been conducted to explore their potential as inhibitors for various enzymes or as ligands for specific receptors. These studies typically report on binding affinities, interaction energies, and the specific amino acid residues involved in the binding. However, without studies specifically involving 1,2,5-Trimethyl-1H-imidazole, no data on its potential ligand-target interactions can be provided.

Tautomerism and Isomerism Investigation using Computational Methods

There is a lack of specific computational investigations into the tautomerism and isomerism of 1,2,5-Trimethyl-1H-imidazole in the public research landscape. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the relative stabilities of different tautomers and isomers, the energy barriers for their interconversion, and their electronic and structural properties. For the imidazole core, tautomerism is a key feature, with the hydrogen on the nitrogen atom able to migrate between the two nitrogen atoms. In the case of 1,2,5-Trimethyl-1H-imidazole, the presence of a methyl group on the N1-position prevents this typical annular tautomerism. However, other forms of isomerism, such as positional isomerism (e.g., 1,2,4-Trimethyl-1H-imidazole or 1,4,5-Trimethyl-1H-imidazole), could be computationally compared for their relative stabilities. Without specific studies on 1,2,5-Trimethyl-1H-imidazole, no detailed findings on its isomeric and tautomeric landscape can be presented.

Coordination Chemistry and Catalytic Applications of 1,2,5 Trimethyl 1h Imidazole Derivatives

Imidazole (B134444) Derivatives as Ligands in Coordination Chemistry

Imidazole and its derivatives are a significant class of heterocyclic compounds in the field of coordination chemistry. Their prevalence in biological systems, such as in the amino acid histidine, highlights their fundamental role in complexing with metal ions. The nitrogen atoms within the imidazole ring possess lone pairs of electrons, enabling them to act as effective ligands for a wide range of metal ions.

The imidazole ring is an electron-rich system, making it a potent neutral σ-donor ligand. The nitrogen atom at the 3-position (the "pyridinic" nitrogen) is the primary site of coordination to metal centers. The electronic properties of the imidazole ligand can be finely tuned by the introduction of substituents on the ring. For instance, electron-donating groups, such as the three methyl groups in 1,2,5-trimethyl-1H-imidazole, enhance the electron density on the imidazole ring. This increased electron density strengthens the σ-donating capability of the ligand, leading to more stable metal-ligand bonds.

N-heterocyclic carbenes (NHCs), derived from imidazoles, are particularly strong electron donors. The order of electron-donating power can be altered by changing the nature of the azole ring, with imidazoline (B1206853) being a stronger donor than imidazole, which in turn is stronger than benzimidazole. scripps.edu This strong donor character is evidenced by techniques like infrared spectroscopy of corresponding metal-carbonyl complexes. scripps.edu Studies on N-heterocyclic substituents have shown that groups like pyrrolyl can lead to a high affinity for electrophiles, a principle that extends to the enhanced basicity and donor strength of substituted imidazoles. acs.org The ability of imidazole-derived ligands to stabilize transition metals in various oxidation states is a direct consequence of their potent electronic donation properties. mdpi.com

| Ligand Type | General Electronic Properties | Influence of Substituents |

|---|---|---|

| Neutral Imidazole | Good σ-donor | Electron-donating groups (e.g., methyl) increase donor strength. |

| N-Heterocyclic Carbene (NHC) | Very strong σ-donor | Ring saturation (imidazoline > imidazole) and N-substituents modulate donor ability. scripps.edu |

| Pyrrolylphosphines | Strongly electron-donating | The position of the phosphorus connection to the pyrrole (B145914) ring affects donor properties. acs.org |

The synthesis of metal complexes featuring imidazole-based ligands is typically straightforward. A common method involves the direct reaction of a metal salt with the imidazole derivative in a suitable solvent, such as ethanol (B145695) or methanol. nih.govresearchgate.net The resulting complexes can then be isolated as precipitates upon cooling or solvent evaporation.

For example, various transition metal complexes have been synthesized by reacting metal chlorides or nitrates with imidazole or its derivatives. nih.govresearchgate.netrdd.edu.iqresearchgate.net These procedures often involve refluxing the reaction mixture for several hours to ensure complete complex formation. nih.gov The characterization of these newly formed complexes relies on a suite of analytical techniques:

Elemental Analysis (C, H, N, S): Confirms the empirical formula of the complex. rdd.edu.iqresearchgate.net

Spectroscopic Methods (FT-IR, UV-Vis): Fourier-transform infrared (FT-IR) spectroscopy is used to identify the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the ring. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which helps in determining its geometry. rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and coordination environment. rdd.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR): For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the ligand framework and confirming its coordination to the metal. researchgate.net

Mass Spectrometry: Provides information on the molecular weight of the complex. rdd.edu.iq

Through these methods, the geometry of the complexes, such as octahedral or tetrahedral, can be proposed. rdd.edu.iqresearchgate.net

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Techniques |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II) | Azo Imidazole Derivative | Octahedral rdd.edu.iqresearchgate.net | FT-IR, UV-Vis, Magnetic Susceptibility, ¹H-NMR, Mass Spec rdd.edu.iqresearchgate.net |

| Cr(III), Co(II), Zn(II) | 1H-Imidazole | Octahedral/Tetrahedral | FT-IR, UV-Vis, ¹H NMR, ¹³C NMR researchgate.net |

| Zn(II), Cr(III), Mn(II) | Schiff base from (1H-benzimidazol-2-yl)methanamine | Not specified | FT-IR, UV-Vis nih.gov |

N-Heterocyclic Carbenes (NHCs) Derived from Imidazole

N-Heterocyclic carbenes (NHCs) represent a major class of ligands derived from imidazole and other N-heterocyclic compounds. First isolated in a stable, crystalline form by Arduengo in 1991, NHCs have become indispensable in organometallic chemistry and catalysis. scripps.edu They are known for forming exceptionally strong bonds with metals, often stronger than those formed by phosphine (B1218219) ligands, which imparts high stability to the resulting metal complexes. scripps.edu

The synthesis of NHCs is generally a two-step process. The first step is the formation of an imidazolium (B1220033) salt, which serves as the carbene precursor. This is typically achieved by the N-alkylation or N-arylation of an imidazole derivative. For 1,2,5-trimethyl-1H-imidazole, the unsubstituted nitrogen at the 3-position is available for reaction with an alkyl or aryl halide to form the corresponding 1,2,3,5-tetrasubstituted imidazolium salt. mdpi.comnih.govgoogle.comorientjchem.org The reaction is often carried out by heating the reactants in a solvent like acetonitrile. nih.govorientjchem.org

The second step is the deprotonation of the imidazolium salt at the C2 position, which is the carbon atom situated between the two nitrogen atoms. This proton is acidic (pKa ≈ 21-24), and its removal with a strong base (e.g., potassium hydride, sodium hydride, or potassium tert-butoxide) generates the free NHC. scripps.edu The resulting carbene is a highly reactive species that can be used in situ or, if sufficiently stable, isolated as a crystalline solid. scripps.edu

General Synthesis of NHCs from Imidazole:

N-Alkylation: Imidazole + R-X → Imidazolium salt

Deprotonation: Imidazolium salt + Base → Free N-Heterocyclic Carbene

The remarkable stability and strong σ-donor properties of NHC ligands make their metal complexes highly effective catalysts for a vast array of organic transformations. nih.govresearchgate.net The versatility of NHCs allows for the tuning of steric and electronic properties by modifying the substituents on the nitrogen atoms or the imidazole backbone, enabling the optimization of catalytic activity and selectivity. us.es

NHC-metal complexes have shown excellent performance in numerous catalytic reactions, including:

Cross-Coupling Reactions: Palladium-NHC complexes are widely used in Suzuki and Heck coupling reactions for the formation of C-C bonds.

Hydrogenation and Transfer Hydrogenation: Rhodium- and Ruthenium-NHC complexes are active catalysts for the hydrogenation of ketones and other unsaturated compounds.

Amide Bond Formation: Ru-NHC complexes can catalyze the formation of C-N bonds through a hydrogen borrowing methodology. nih.gov

Olefin Metathesis: Ruthenium-NHC complexes (e.g., Grubbs' second-generation catalyst) are workhorses in olefin metathesis, a powerful tool for C=C bond formation.

The strong M-NHC bond prevents ligand dissociation, which often leads to more robust and long-lived catalysts compared to their phosphine-based counterparts. scripps.edu

While the vast majority of NHC ligands coordinate to metals through the C2 position, there is a class of NHCs known as "abnormal" or mesoionic carbenes (iMICs) that bind through the C4 (or C5) position of the imidazole ring. nih.gov These C4-bound carbenes have been shown to be superior σ-donors compared to their conventional C2-bound counterparts. nih.gov

This enhanced electron-donating ability has a significant impact on the electronic properties of the metal center. By pushing more electron density onto the metal, C4-bound NHCs can make the metal center more nucleophilic and reactive. This increased electron density can influence the rates and mechanisms of catalytic cycles. For instance, it can promote oxidative addition steps or alter the stability of reaction intermediates. The stronger donation from iMICs provides a powerful tool for modulating the reactivity of organometallic catalysts, potentially leading to the development of new catalytic systems with unprecedented efficiency. nih.gov This structural variation underscores the rich and tunable nature of imidazole-based ligands in modern chemistry.

Catalysis Beyond NHCs

While N-heterocyclic carbenes (NHCs) derived from imidazole precursors have become a cornerstone of modern catalysis, the utility of the imidazole core extends far beyond this class of compounds. Derivatives of 1,2,5-trimethyl-1H-imidazole can participate in catalytic cycles in various other capacities, leveraging the unique electronic and steric properties of the substituted imidazole ring. These applications include the activation of small molecules through the formation of abnormal carbene complexes and the broader catalytic functions of the imidazole moiety as a ligand or base in organic transformations.

H₂ Activation with Abnormal Carbene Complexes

The activation of molecular hydrogen (H₂) is a fundamental step in numerous catalytic hydrogenation reactions. While normal N-heterocyclic carbenes (nNHCs), which bind to a metal center via the C2 carbon, are widely used in catalysis, there is growing interest in their isomers, the abnormal N-heterocyclic carbenes (aNHCs). These aNHCs, where the metal is bound to the C4 or C5 position of the imidazole ring, exhibit distinct electronic properties, often being stronger σ-donors than their normal counterparts. This enhanced electron-donating ability can significantly influence the reactivity of the metal center, making aNHC complexes promising candidates for the activation of small molecules like H₂. nih.gov

The formation of a stable metal-free aNHC has been reported, highlighting their potential as more than just transient species. nih.gov Theoretical and experimental studies suggest that aNHCs are even stronger electron-donor ligands than nNHCs, which can lead to enhanced catalytic activity in reactions requiring the activation of unreactive bonds, such as C-H and H-H bonds. nih.gov For instance, palladium complexes featuring abnormally bound dicarbene ligands have been investigated for the catalytic hydrogenation of alkenes. researchgate.net The abnormal bonding mode is considered crucial for this catalytic activity, as the increased electron density on the metal center is thought to facilitate the oxidative addition of H₂, a key step in the hydrogenation cycle. researchgate.net

While specific studies on H₂ activation by abnormal carbene complexes derived directly from 1,2,5-trimethyl-1H-imidazole are not extensively documented in the reviewed literature, the principles established with other substituted imidazolium salts provide a strong foundation for their potential application. The substitution at the C2 position in 1,2,5-trimethyl-1H-imidazole would necessitate the formation of an abnormal carbene upon metallation. The resulting aNHC ligand would be expected to be a strong electron donor, which could promote the activation of H₂ at a suitable metal center, such as iridium or ruthenium. nih.gov

Research on related systems has shown that iridium complexes can react with imidazolium salts to form products with abnormal C4-metallation, and these complexes can be involved in hydrogen transfer processes. unifr.ch The reversible hydrogenation of the imidazolium ring itself has been observed, indicating the intimate involvement of the carbene ligand in hydrogen activation and transfer. unifr.ch These findings suggest that an abnormal carbene complex of 1,2,5-trimethyl-1H-imidazole could potentially serve as a catalyst for hydrogenation reactions, although further research is needed to validate this hypothesis and explore its catalytic scope.

Table 1: Comparison of Normal and Abnormal N-Heterocyclic Carbenes in Catalysis

| Feature | Normal NHCs (nNHCs) | Abnormal NHCs (aNHCs) |

| Binding Site | C2 position of the imidazole ring | C4 or C5 position of the imidazole ring |

| Electronic Properties | Strong σ-donors | Generally stronger σ-donors than nNHCs |

| Catalytic Applications | Widely used in various catalytic reactions | Emerging applications in challenging bond activations (e.g., C-H, H-H) |

| Formation | Typically from deprotonation of imidazolium salts at C2 | Often from C2-substituted imidazolium salts or via C-H activation at C4/C5 |

General Catalytic Functions of Imidazole in Organic Transformations

Beyond the realm of carbene chemistry, the imidazole nucleus itself is a versatile functional group that can participate in and catalyze a wide array of organic transformations. The presence of both a Lewis basic pyridine-like nitrogen and an amine-like nitrogen within the aromatic ring allows imidazole and its derivatives to act as nucleophiles, bases, and ligands for transition metals.

Imidazole Derivatives as Ligands in Transition Metal Catalysis:

The nitrogen atoms of the imidazole ring can coordinate to transition metals, forming stable complexes that can act as catalysts. The steric and electronic properties of the imidazole ligand can be readily tuned by altering the substituents on the ring. In the case of 1,2,5-trimethyl-1H-imidazole, the methyl groups provide steric bulk and also influence the electron density at the coordinating nitrogen atom.

Metal complexes of imidazole and its derivatives have been shown to catalyze various reactions. For example, metal(II) formate (B1220265) and propionate (B1217596) complexes with imidazole have been synthesized and their catalytic properties in the oxidation of styrene (B11656) have been investigated. rsc.org This demonstrates the potential of imidazole-based ligands in oxidation catalysis. Furthermore, nickel-catalyzed C-H arylation and alkenylation of imidazoles have been reported, where the imidazole moiety itself is a substrate but also highlights the compatibility of the imidazole ring in transition metal-catalyzed C-H activation processes. rsc.orgelsevierpure.com

Imidazole Derivatives as Organocatalysts:

Imidazole and its derivatives can also function as organocatalysts, obviating the need for a metal center. The basicity of the pyridine-like nitrogen allows it to act as a general base catalyst, deprotonating a substrate to initiate a reaction. For instance, imidazole has been shown to catalyze the rapid synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium. ias.ac.in

Substituted imidazoles have also been employed as organocatalysts. An imidazole-based salt has been designed as an organocatalyst for the bulk polymerization of lactide isomers, drawing inspiration from enzymatic catalysis. rsc.org This highlights the potential of tailored imidazole derivatives in promoting complex organic transformations.

While specific examples detailing the use of 1,2,5-trimethyl-1H-imidazole as a non-NHC catalyst are not abundant in the literature, the established catalytic functions of other substituted imidazoles provide a strong indication of its potential. The nucleophilic and basic nature of the 1,2,5-trimethyl-1H-imidazole ring, coupled with its steric profile, could be harnessed in various organic reactions.

Table 2: Examples of Non-NHC Catalysis with Imidazole Derivatives

| Imidazole Derivative | Catalytic Role | Reaction Type |

| Imidazole | Ligand in Metal(II) complexes | Oxidation of styrene |

| Imidazole | Organocatalyst (General Base) | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones |

| Imidazole-based salt | Organocatalyst | Ring-opening polymerization of lactides |

Applications in Materials Science and Emerging Technologies

Functional Materials Development Based on Imidazole (B134444) Cores

The imidazole core is integral to the development of various functional materials due to its aromaticity, electron-rich nature, and the presence of nitrogen atoms that can act as ligands or participate in hydrogen bonding. mdpi.commdpi.comnih.govbohrium.com These characteristics allow for the synthesis of materials with tailored electronic, optical, and chemical properties. Imidazole derivatives are key components in the formation of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage and separation. mdpi.com The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of stable and highly ordered structures.

Furthermore, the imidazole scaffold is utilized in the synthesis of ionic liquids and polymeric materials with specific functionalities. nih.govresearchgate.net The ability to introduce various substituents onto the imidazole ring allows for the fine-tuning of the material's properties, such as solubility, thermal stability, and conductivity. researchgate.net For instance, the methylation of the imidazole ring, as seen in 1,2,5-trimethyl-1H-imidazole, can influence its physical and chemical characteristics, making it a candidate for incorporation into more complex functional systems.

Organic Fluorophores and Solvatofluorochromic Properties

Imidazole derivatives have been extensively investigated for their fluorescent properties and are used as core structures in organic fluorophores. bohrium.comrsc.orgresearchgate.net These compounds can exhibit strong luminescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and bio-imaging. The emission characteristics of imidazole-based fluorophores can be tuned by modifying the substituents on the imidazole ring.

Table 1: Examples of Imidazole-Based Organic Fluorophores and their Properties

| Imidazole Derivative | Emission Color | Key Property | Potential Application |

| Triphenylimidazole-phenylacrylonitrile | Yellow-Orange | Solvatochromism, Solid-state emission | OLEDs, Polarity sensors rsc.orgresearchgate.net |

| Carbazole-π-imidazole | Deep-Blue | High quantum efficiency | OLEDs nih.gov |

| Phenanthro[9,10-d]imidazole | Varies with analyte | High sensitivity | Chemical sensors acs.org |

Chemical Sensors and Environmental Monitoring Applications

The ability of the imidazole ring to interact with various ions and molecules makes it a valuable component in the design of chemical sensors. mdpi.comacs.orgresearchgate.net Imidazole-based sensors can be designed to detect a wide range of analytes, including metal cations, anions, and small organic molecules, through mechanisms such as fluorescence quenching or enhancement, and colorimetric changes. bohrium.comresearchgate.net

For environmental monitoring, these sensors offer the potential for real-time detection of pollutants in water and other environmental samples. researchgate.net The development of fluorescent chemosensors based on imidazole derivatives allows for the sensitive and selective detection of specific ions, which is crucial for assessing water quality and environmental health. The functional groups on the imidazole ring can be tailored to achieve high selectivity for a particular analyte.

Table 2: Imidazole-Based Chemical Sensors and their Target Analytes

| Sensor Type | Target Analyte | Detection Method |

| Fluorescent Sensor | Metal Cations (e.g., Cu²⁺, Ag⁺, Fe³⁺) | Fluorescence Quenching/Enhancement bohrium.comresearchgate.net |

| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Color Change bohrium.com |

| Fluorescent Probe | Biothiols | Fluorescence Response mdpi.com |

Role in Advanced Electronic and Optical Materials

The imidazole scaffold is a key component in the development of advanced electronic and optical materials, particularly for organic light-emitting diodes (OLEDs). nih.govmetu.edu.tr Imidazole derivatives can function as electron-transporting materials, hole-transporting materials, or as the emissive layer itself. The electronic properties of the imidazole ring, which can be modified through substitution, allow for the tuning of energy levels to facilitate efficient charge injection and transport within the OLED device.

Carbazole-π-imidazole derivatives, for example, have been synthesized and used as deep-blue emitters in non-doped OLEDs, achieving high external quantum efficiencies. nih.gov The rigid and planar structure of some imidazole-based molecules contributes to their thermal stability, a critical factor for the longevity of electronic devices. The versatility of imidazole chemistry allows for the design of bipolar molecules that can transport both holes and electrons, simplifying device architecture.

Stabilization of Chemical Systems

N-functionalized imidazoles have been shown to act as effective stabilizers for metal nanoparticles. researchgate.net The nitrogen atoms of the imidazole ring can coordinate to the surface of the nanoparticles, preventing their aggregation and maintaining their catalytic activity. This stabilization is crucial for the application of nanoparticles in catalysis, where a high surface area is essential for reactivity.

In the context of biological systems, imidazole derivatives have been observed to have a stabilizing effect on protein complexes, including membrane protein-lipid complexes, during native mass spectrometry analysis. nih.gov The presence of imidazole can reduce the charge state of the complexes and preserve noncovalent interactions, allowing for more accurate characterization of these large biomolecular assemblies. This suggests a broader role for imidazole derivatives in stabilizing complex chemical and biological systems.

Polymer Science Applications

The imidazole ring is a valuable functional group in polymer science, imparting unique properties to the resulting materials. researchgate.netresearchgate.netrsc.org Polymers containing imidazole moieties can be used in a variety of applications, including as catalysts, in the development of ionic liquids, and as materials for membranes. rsc.orgrsc.orgias.ac.in Poly(vinylimidazole) and its derivatives are of particular interest due to their high thermal stability and the ability of the imidazole side chains to be easily functionalized. researchgate.net

The incorporation of imidazole units into polymers can enhance their ability to bind to surfaces, such as cadmium sulfide (B99878) nanowires, enabling the development of functionalized nanomaterials. benicewiczgroup.com Furthermore, imidazole-based polymers can be designed to respond to external stimuli, such as pH, making them suitable for applications in drug delivery and smart materials. The controlled polymerization of vinylimidazole monomers allows for the synthesis of well-defined polymer architectures with tailored properties. researchgate.netrsc.org Cationic covalent organic polymers based on triazine and tri-imidazole have been developed for the efficient sequestration of perrhenate (B82622) (a surrogate for pertechnetate), demonstrating high recyclability and radiation tolerance. nih.gov

Future Research Directions and Challenges

Development of Novel Regioselective Synthetic Pathways

A significant challenge in imidazole (B134444) chemistry is the regiocontrolled synthesis of polysubstituted derivatives. rsc.org For a compound like 1,2,5-trimethyl-1H-imidazole, achieving the specific substitution pattern without the formation of other isomers is a primary goal. Future research will need to focus on developing novel synthetic pathways that offer high regioselectivity.

Key research directions include:

Modular, Step-Economical Approaches: Developing one-pot syntheses that allow for the sequential and controlled introduction of substituents onto the imidazole core is a major objective. acs.org Methodologies that avoid protecting groups and minimize intermediate purification steps are highly sought after. acs.org

Catalyst-Controlled Regioselectivity: The exploration of new catalyst systems that can direct the formation of specific isomers is critical. For instance, different metal tetrafluoroborates have shown varying abilities to control selectivity in multicomponent reactions for imidazole synthesis. rsc.org Future work could investigate catalysts that specifically favor the 1,2,5-substitution pattern.

Exploiting Novel Precursors: Research into unconventional starting materials, such as allenyl sulfonamides or glycine (B1666218) derivatives, has opened new routes to substituted imidazoles. nih.govrsc.org Applying such novel precursors to the synthesis of trimethylated imidazoles could provide pathways that are currently inaccessible and offer greater control over the final substitution pattern. rsc.org The challenge lies in adapting these methods to be compatible with the required methyl groups and ensuring high yields. rsc.org

Recent advances have highlighted various strategies for constructing the imidazole ring, and the utility of these methods is often defined by their functional group compatibility and the resulting substitution patterns. rsc.org

| Methodology | Key Features | Potential Advantages for 1,2,5-Trimethyl-1H-imidazole | Reference |

|---|---|---|---|

| Modular Synthesis from Ketones/Aldehydes | One-pot oxidation-condensation protocol followed by cross-coupling. | Allows for rapid and regioselective variation of substituents. | acs.org |

| Sequential Reaction of Allenyl Sulfonamides | Regioselective construction based on substituents on nitrogen atoms. | Offers a novel route to highly functionalized imidazoles. | nih.gov |

| Fluoroboric Acid-Derived Catalysis | Controls selectivity between tri- and tetrasubstituted imidazoles in multicomponent reactions. | Potential for directing synthesis towards a specific polysubstituted pattern. | rsc.org |

| Denitrogenative Transformation of Triazoles | Formation of imidazoles via diazo intermediates from 5-amino-1,2,3-triazoles. | Provides a unique transformation pathway to functionalized 1H-imidazoles. | mdpi.com |

Exploration of New Catalytic Functions and Mechanisms

The imidazole moiety is a well-known component in catalysis, from its role in enzymes to its use as a ligand in transition metal complexes. researchgate.netnih.gov For 1,2,5-trimethyl-1H-imidazole, future research should explore its potential in various catalytic applications. The methyl groups at the 1, 2, and 5 positions can significantly influence its electronic and steric properties, potentially leading to unique catalytic activities.

Areas for future investigation:

Organocatalysis: Imidazole and its derivatives can function as catalysts in reactions like hydrolysis. rsc.org The specific substitution pattern of 1,2,5-trimethyl-1H-imidazole may offer unique reactivity or selectivity in organocatalytic transformations.

Ligand Development: As a ligand, the compound can coordinate with metal ions, forming complexes with potential applications in catalysis. researchgate.net Research is needed to synthesize and characterize such complexes and evaluate their efficacy in reactions like cross-coupling, oxidation, or reduction. The steric hindrance from the methyl groups could create specific active site environments, influencing substrate selectivity.

Mechanistic Studies: Understanding the precise mechanism by which 1,2,5-trimethyl-1H-imidazole or its metal complexes catalyze reactions is crucial for optimization. rsc.org This involves identifying reaction intermediates and transition states, which can be achieved through a combination of kinetic studies and computational modeling.

The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metals, makes it a versatile scaffold in catalyst design. researchgate.netnih.gov

Integration of Advanced Spectroscopic and Computational Techniques

A deep understanding of the structure, reactivity, and electronic properties of 1,2,5-trimethyl-1H-imidazole requires the synergistic use of advanced analytical and theoretical methods. While standard techniques provide basic characterization, integrating more sophisticated approaches can offer unprecedented insights.

Future research should focus on:

Advanced Spectroscopic Analysis: Techniques such as 2D NMR, FT-Raman, and cryogenic infrared spectroscopy can provide detailed structural information and insights into intermolecular interactions. uantwerpen.beresearchgate.net These methods can be used to precisely characterize the compound and its complexes, confirming its substitution pattern and conformational preferences. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict geometric, electronic, and vibrational properties. plos.org Such studies can elucidate molecular orbital distributions, electrostatic potential, and reaction pathways, providing a theoretical framework for understanding experimental observations. uantwerpen.bersc.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the compound's behavior in different environments, such as in solution or within a material matrix. uantwerpen.be This can help in understanding its stability and interactions with other molecules over time, which is crucial for designing functional materials or understanding catalytic mechanisms. uantwerpen.be

The combination of experimental spectroscopic data with high-level computational results allows for a comprehensive characterization, from molecular structure to reactivity, which is essential for rational design and application. uantwerpen.benih.gov

Design of Novel Imidazole-Based Functional Materials

The unique electronic and structural features of the imidazole ring make it a valuable building block for a wide range of functional materials. researchgate.net The specific properties of 1,2,5-trimethyl-1H-imidazole could be harnessed to create novel materials with tailored functions.

Promising areas for development include:

Coordination Polymers and Networks: Using 1,2,5-trimethyl-1H-imidazole as a linker or ligand in the synthesis of cationic organic networks or metal-organic frameworks (MOFs) could yield materials with applications in gas storage, separation, or catalysis. acs.org

Coatings and Surface Modifiers: Imidazole compounds have been shown to form protective layers on metal nanoparticles, preventing oxidation. mdpi.com Investigating 1,2,5-trimethyl-1H-imidazole for this purpose could lead to more stable and effective nanoparticle-based technologies for applications in electronics, such as sintering. mdpi.com

Bioactive Scaffolds: The imidazole core is a privileged structure in medicinal chemistry. nih.govnih.gov While this article does not discuss therapeutic applications, the design of hybrid molecules where the 1,2,5-trimethyl-1H-imidazole scaffold is linked to other pharmacophores represents a direction for creating compounds with unique chemical properties for screening in various biological systems. nih.govmdpi.com

The design of these materials requires a fundamental understanding of how the specific substitution pattern of 1,2,5-trimethyl-1H-imidazole influences its self-assembly, coordination behavior, and electronic properties.

| Material Type | Function | Role of Imidazole Moiety | Reference |

|---|---|---|---|

| Nanoparticle Coatings | Oxidation resistance and enhanced sintering. | Forms a protective coordination polymer film on the metal surface. | mdpi.com |

| Cationic Organic Networks (CONs) | Ion detection and sequestration. | Acts as a structural node through quaternization reactions. | acs.org |

| Metal Complexes | Antifungal or other bioactive properties. | Serves as a ligand that binds to a metal center, influencing the complex's overall activity. | researchgate.net |

| Hybrid Pharmacophores | Anticancer activity. | Core scaffold linked to other active motifs (e.g., triazoles) to create hybrid molecules. | nih.govmdpi.com |

Addressing Synthetic Efficiency and Sustainability in Imidazole Chemistry

A major overarching challenge is the need for more efficient and environmentally friendly methods for synthesizing substituted imidazoles. bohrium.com The principles of green chemistry are becoming increasingly important in guiding academic and industrial research.

Future efforts should prioritize:

Green Catalysts: The use of biodegradable and low-cost catalysts, such as lemon juice or Brønsted acidic ionic liquids, has been reported for the synthesis of other imidazoles and should be explored for trimethylated derivatives. jipbs.comresearchgate.netresearchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are green tools that can accelerate reaction rates, reduce energy consumption, and often improve yields compared to conventional heating methods. bohrium.comwjbphs.com

Solvent-Free and Aqueous Systems: Developing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) minimizes the generation of hazardous waste. researchgate.netwjbphs.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly desirable as they combine several starting materials in a single step to form a complex product, maximizing atom economy and procedural efficiency. researchgate.net

Improving the sustainability of the synthesis of 1,2,5-trimethyl-1H-imidazole will not only reduce its environmental impact but also make it more economically viable for potential large-scale applications. wjbphs.com

Q & A

Q. What are the common synthetic routes for 1,2,5-Trimethyl-1H-imidazole, and how are reaction conditions optimized for yield and purity?

The synthesis of 1,2,5-Trimethyl-1H-imidazole typically involves cyclization or multicomponent reactions. For example, imidazole derivatives are often synthesized via condensation of α-halo ketones with amines or via Debus-Radziszewski reactions using ammonium acetate, diketones, and aldehydes under catalytic conditions . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., zinc chloride or acetic acid). Purity is validated using melting point analysis, HPLC, or NMR spectroscopy .

Q. What spectroscopic techniques are most reliable for characterizing 1,2,5-Trimethyl-1H-imidazole?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and ring structure (e.g., methyl groups at positions 1, 2, and 5 show distinct splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups like C=N stretches (~1600 cm⁻¹) and methyl C-H vibrations .

Q. What are the known biological activities of structurally similar imidazole derivatives?

Imidazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance, 2,4,5-triphenyl-1H-imidazole shows potent antimicrobial activity against Staphylococcus aureus and Escherichia coli . These activities are often linked to electron-rich aromatic systems enabling interactions with biological targets like enzymes or DNA .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for 1,2,5-Trimethyl-1H-imidazole?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

- DFT Calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, as seen in studies of imidazo[1,2-a]pyrimidines .

- Variable-Temperature NMR : Detect conformational changes or solvent effects .

Q. How can synthetic yields be improved for 1,2,5-Trimethyl-1H-imidazole in scalable reactions?

Optimization strategies include:

- Green Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce waste .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Solvent-Free Conditions : Reduce purification steps, as demonstrated in microwave-assisted syntheses of tetrasubstituted imidazoles .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for imidazole derivatives in drug discovery?

SAR studies involve:

- Molecular Docking : Predict binding modes to targets (e.g., cytochrome P450 or bacterial enzymes) using software like AutoDock .

- In Vitro Assays : Test derivatives against microbial strains or cancer cell lines, with IC₅₀ values calculated via dose-response curves .

- Electron-Density Mapping : Assess substituent effects on aromatic π-systems using Hammett constants .